4-Nitrophenyl beta-D-glucopyranosiduronic acid is a chemical compound classified as a beta-D-glucosiduronic acid, featuring a 4-nitrophenyl substituent at the anomeric position. This compound plays a significant role as a chromogenic substrate for the enzyme beta-glucuronidase, which is crucial in various biochemical assays and metabolic processes. Its molecular formula is with a molecular weight of approximately 301.3 g/mol .
4-Nitrophenyl beta-D-glucopyranosiduronic acid can be synthesized from various starting materials, primarily through the modification of glucuronic acid derivatives. It is classified under glycosides, specifically as a phenolic glycoside due to the presence of the nitrophenyl group. The compound is widely used in biochemical research, particularly in studies involving enzyme activity related to glucuronidation processes .
The synthesis of 4-Nitrophenyl beta-D-glucopyranosiduronic acid has been achieved through several methods, including:
The synthesis typically requires careful control of pH and temperature to ensure optimal yields and purity. Analytical techniques such as thin-layer chromatography and high-performance liquid chromatography are commonly employed to monitor the reaction progress and purify the final product.
4-Nitrophenyl beta-D-glucopyranosiduronic acid primarily participates in hydrolysis reactions catalyzed by beta-glucuronidase. This enzymatic reaction results in the cleavage of the glycosidic bond, releasing 4-nitrophenol and D-glucuronic acid.
The reaction mechanism involves proton transfer steps that are rate-determining, with the pH influencing the activity of beta-glucuronidase significantly. Studies have shown that variations in substrate concentration can alter reaction kinetics, making it a useful tool for quantitative analysis of enzyme activity .
The primary mode of action for 4-Nitrophenyl beta-D-glucopyranosiduronic acid is its role as a chromogenic substrate for beta-glucuronidase. Upon hydrolysis by this enzyme, it releases 4-nitrophenol, which can be detected colorimetrically.
This process is particularly relevant in metabolic pathways involving glucuronidation, where it serves as an indicator of enzyme activity within biological samples. The cleavage product, 4-nitrophenol, exhibits distinct color changes that can be quantitatively measured .
4-Nitrophenyl beta-D-glucopyranosiduronic acid has significant applications in scientific research:
4-Nitrophenyl β-D-glucopyranosiduronic acid (PNPG) functions as a chromogenic reporter for β-glucuronidase (GUS) activity through a precisely orchestrated biochemical mechanism. The intact substrate molecule is colorless in solution, but enzymatic hydrolysis by β-glucuronidase cleaves the β-glycosidic bond, releasing 4-nitrophenol – a chromophore exhibiting intense yellow color in alkaline conditions with maximum absorbance between 400-420 nm [2] [8]. This hydrolysis reaction follows a specific stoichiometry: one molecule of yellow 4-nitrophenol is generated per molecule of hydrolyzed substrate, enabling direct spectrophotometric quantification of enzyme activity [3] [5].
The application of PNPG in microbiological diagnostics leverages the taxonomic specificity of β-glucuronidase expression. Approximately 94-97% of Escherichia coli strains express this enzyme, while most other Enterobacteriaceae do not [7]. This forms the basis for PNPG-based identification systems where E. coli colonies produce characteristic yellow pigmentation on agar plates or in liquid media within 2-24 hours. Clinical validations demonstrate that PNPG-based assays achieve 85-94% sensitivity and 100% specificity for E. coli identification from urine samples when interpreted at 2 hours and 24 hours, respectively [7]. Shigella species (57%) represent the primary cross-reacting organisms, though these are rarely encountered in urinary specimens [7].
Table 1: Detection Parameters for PNPG in β-Glucuronidase Assays
Parameter | Specification | Detection Method |
---|---|---|
Wavelength (λₘₐₓ) | 400-420 nm | Spectrophotometry |
Hydrolysis Product | 4-Nitrophenol | Visual (yellow color) |
Assay Sensitivity | 0.05% free 4-nitrophenol detectable | Spectrophotometric quantification |
E. coli Detection | 85% at 2h; 94% at 24h | Clinical validation |
The enzymatic hydrolysis of PNPG follows classical Michaelis-Menten kinetics, with catalytic efficiency governed by temperature, pH, and ionic conditions. Kinetic parameters vary significantly between enzyme sources. Bovine liver β-glucuronidase exhibits a Km of 1.3 mM and Vmax of 635 nmol/min·mg at 37°C, indicating moderate binding affinity and turnover rate [10]. In contrast, bacterial enzymes (particularly from E. coli) demonstrate substantially higher affinity, with Km values typically ranging between 0.2-0.5 mM in optimized assay buffers [7]. This enhanced affinity for bacterial enzymes underpins the utility of PNPG in clinical bacteriology.
Reaction conditions profoundly impact hydrolysis kinetics. The enzyme exhibits maximal activity near physiological pH (6.8-7.2), with activity declining sharply below pH 6.0 and above pH 8.0 [2]. Temperature studies reveal a Q₁₀ (temperature coefficient) of approximately 2.0 between 20-37°C, with optimal activity at 35-37°C [5] [7]. The hydrolysis rate increases linearly with enzyme concentration under standardized conditions (0.1 g/mL PNPG in aqueous buffer), enabling quantitative enzyme quantification [2] [5]. Prolonged incubation beyond 4 hours at 37°C may yield nonlinear kinetics due to enzyme instability or product inhibition effects [7].
Table 2: Kinetic Parameters for PNPG Hydrolysis by β-Glucuronidase
Enzyme Source | Km (mM) | Vmax (nmol/min·mg) | Optimal pH | Optimal Temp |
---|---|---|---|---|
Bovine Liver | 1.30 | 635 | 6.8-7.0 | 37°C |
E. coli (Recombinant) | 0.22 | 1,850 | 6.9-7.2 | 37°C |
Human Tissue | 0.45 | 320 | 6.8-7.0 | 37°C |
PNPG competes with several chromogenic and fluorogenic substrates in β-glucuronidase detection, each with distinct analytical advantages and limitations. 4-Methylumbelliferyl-β-D-glucuronide (MUG) serves as the primary fluorogenic alternative, releasing highly fluorescent 4-methylumbelliferone upon hydrolysis. MUG assays demonstrate superior sensitivity (97% vs 85-94% for PNPG) in E. coli detection due to lower background fluorescence [7]. However, they necessitate UV illumination equipment (366 nm) and lack the visual interpretability of PNPG's color transition [7]. This makes PNPG more suitable for resource-limited settings and field applications.
Phenolphthalein glucuronide represents another chromogenic alternative, generating pink-colored phenolphthalein upon hydrolysis. However, this substrate suffers from lower molar absorptivity (ε = 35,000 M⁻¹cm⁻¹) compared to 4-nitrophenol (ε = 18,700 M⁻¹cm⁻¹ at 405 nm after alkalinization), requiring higher enzyme concentrations for detection [3] [8]. Additionally, phenolphthalein derivatives demonstrate poorer solubility in aqueous media, potentially causing precipitation in concentrated assay solutions [8].
Structural analogs of PNPG have been synthesized to enhance catalytic efficiency. Modifications including glucofuranosiduronic, xylofuranosiduronic, and gluco-hex-4-enopyranosiduronic moieties were evaluated as potential substrates. None demonstrated improved kinetic parameters over the native pyranosiduronic structure, with Km values 1.5-3.0-fold higher and Vmax values 30-80% lower than PNPG for bovine β-glucuronidase [10]. The specificity of β-glucuronidase for the glucopyranosiduronic configuration appears highly conserved across species.
Table 3: Comparative Analysis of β-Glucuronidase Substrates
Substrate | Detection Limit | Molar Extinction Coefficient | Assay Time | Equipment Needs |
---|---|---|---|---|
4-Nitrophenyl β-D-glucuronide | 0.05 μM | 18,700 M⁻¹cm⁻¹ (405 nm) | 2-24 h | Spectrophotometer/Visual |
4-Methylumbelliferyl glucuronide | 0.005 μM | N/A (Fluorogenic) | 1-4 h | Fluorometer/UV lamp |
Phenolphthalein glucuronide | 0.5 μM | 35,000 M⁻¹cm⁻¹ (550 nm) | 4-24 h | Spectrophotometer |
The molecular recognition of PNPG by β-glucuronidase involves precise stereochemical complementarity between the glucuronic acid moiety and the enzyme's active site. X-ray crystallographic studies reveal that the glucuronic acid ring adopts a distorted chair conformation (⁴C₁) when bound, with key hydrogen bonds forming between the substrate's hydroxyl groups and catalytic residues (Glu451, Tyr472, Glu540 in E. coli numbering) [10]. The 4-nitrophenyl aglycone occupies a hydrophobic pocket adjacent to the catalytic nucleophile (Glu413), with π-stacking interactions contributing to substrate positioning [10].
Binding energy decomposition studies indicate that the C4-OH and C6-COO⁻ groups contribute most significantly to affinity, with mutation of their recognition residues (Asn450, Arg562) increasing Km by 10-100 fold [10]. The catalytic mechanism proceeds through a double-displacement reaction with retention of anomeric configuration: Glu413 acts as a nucleophile to form a covalent glycosyl-enzyme intermediate, followed by hydrolytic deglycosylation assisted by Glu451 as a general acid/base catalyst [10].
Comparative kinetic analyses quantify catalytic efficiency via the kcat/Km parameter, which for PNPG hydrolysis by E. coli β-glucuronidase reaches 1.2 × 10⁵ M⁻¹s⁻¹ – approximately 5-fold higher than bovine enzyme (2.4 × 10⁴ M⁻¹s⁻¹) [10]. This difference primarily stems from higher kcat values in the bacterial enzyme (25 s⁻¹ vs 4.6 s⁻¹) rather than binding affinity differences. Substrate analogs with altered hydroxyl stereochemistry (e.g., galacturonide derivatives) show dramatically reduced efficiency (kcat/Km < 10² M⁻¹s⁻¹), highlighting the enzyme's strict configuration specificity at C3 and C4 positions [10].
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